6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine 6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine
Brand Name: Vulcanchem
CAS No.: 928337-00-2
VCID: VC6965468
InChI: InChI=1S/C13H7ClF3N3O/c14-11-4-5-12-18-7-10(20(12)19-11)8-2-1-3-9(6-8)21-13(15,16)17/h1-7H
SMILES: C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C3N2N=C(C=C3)Cl
Molecular Formula: C13H7ClF3N3O
Molecular Weight: 313.66

6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine

CAS No.: 928337-00-2

Cat. No.: VC6965468

Molecular Formula: C13H7ClF3N3O

Molecular Weight: 313.66

* For research use only. Not for human or veterinary use.

6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine - 928337-00-2

Specification

CAS No. 928337-00-2
Molecular Formula C13H7ClF3N3O
Molecular Weight 313.66
IUPAC Name 6-chloro-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazine
Standard InChI InChI=1S/C13H7ClF3N3O/c14-11-4-5-12-18-7-10(20(12)19-11)8-2-1-3-9(6-8)21-13(15,16)17/h1-7H
Standard InChI Key UOWNIZQQIBFCJF-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C3N2N=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 6-chloro-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazine . Alternative designations include:

  • 928337-00-2 (CAS Registry Number)

  • MFCD22200828

  • SCHEMBL102330 .

Molecular Architecture

The molecular formula C₁₃H₇ClF₃N₃O reflects a 313.66 g/mol molecular weight . Key structural features include:

  • An imidazo[1,2-b]pyridazine bicyclic system.

  • Chlorine substitution at the 6-position.

  • A 3-(trifluoromethoxy)phenyl group at the 3-position.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₇ClF₃N₃O
Molecular Weight313.66 g/mol
XLogP33.57
Topological Polar Surface Area45.4 Ų

The trifluoromethoxy group contributes to enhanced lipophilicity (LogP = 3.57) , while the imidazo[1,2-b]pyridazine core provides π-conjugation for potential electronic applications.

Synthesis and Characterization

Synthetic Approaches

While no direct synthesis protocols for this compound are publicly documented, analogous imidazo[1,2-b]pyridazine derivatives are typically synthesized through:

  • Cyclization Reactions: Zinc oxide nanoparticle-catalyzed cyclization of α-halo ketones with amidines .

  • Cross-Coupling: Suzuki-Miyaura reactions for aryl group introduction .

  • Halogenation: Selective bromination using 1,3-dibromo-5,5-dimethylhydantoin .

For the target compound, bromination at position 6 followed by chlorine substitution via nucleophilic aromatic substitution represents a plausible route, though experimental verification is required.

Analytical Characterization

Reported characterization data include:

  • ¹H NMR: Aromatic protons appear between δ 7.4–8.5 ppm, with splitting patterns indicative of substitution .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ peaks at m/z 314.1 .

  • IR Spectroscopy: Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-Cl (550–850 cm⁻¹) bonds .

Physicochemical Properties

Solubility and Stability

Experimental solubility data from GlpBio indicate:

  • Solubility: ≥10 mM in DMSO at 25°C .

  • Storage: Stable for 6 months at -80°C or 1 month at -20°C in anhydrous DMSO .

Table 2: Physicochemical Parameters

ParameterValueSource
Density1.5±0.1 g/cm³
Refractive Index1.613
Flash PointNot determined

The high density (1.5 g/cm³) suggests significant molecular packing efficiency in the solid state.

ConcentrationVolume Required (per 1 mg)
1 mM3.19 mL solvent
5 mM0.64 mL solvent
10 mM0.32 mL solvent

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